2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol synthesis protocol
2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, a molecule of significant interest in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine scaffold is a core component of numerous compounds targeting key biological pathways, particularly as kinase inhibitors in oncology and inflammatory disease research.[1][2] This document moves beyond a simple recitation of steps, offering a causal explanation for experimental choices and grounding the methodology in established chemical principles. The protocol is designed for researchers, chemists, and drug development professionals, ensuring a reproducible and logically sound synthetic route.
Strategic Analysis: A Palladium-Catalyzed Approach
The molecular architecture of the target compound consists of a fused pyrazolo[3,4-d]pyrimidine core, substituted at the 3-position with a 2-hydroxyphenyl (phenol) moiety. A robust and highly versatile strategy for constructing such aryl-heteroaryl C-C bonds is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction offers excellent functional group tolerance and is widely employed in the synthesis of complex pharmaceutical intermediates.[5]
Our retrosynthetic analysis deconstructs the target molecule at the pivotal C-C bond between the pyrazole and phenol rings. This approach necessitates two key intermediates:
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Key Intermediate A: An electrophilic 3-halo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. An iodide is chosen as the halide due to its higher reactivity in the oxidative addition step of the catalytic cycle compared to bromide or chloride.[3]
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Key Intermediate B: A nucleophilic (2-hydroxyphenyl)boronic acid or a protected equivalent.
The overall synthetic workflow is designed in three major stages: synthesis of the iodinated heterocyclic core, the Suzuki-Miyaura cross-coupling, and the final deprotection to yield the target phenol.
Caption: High-level overview of the synthetic strategy.
Synthesis of Key Intermediate A: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
The synthesis of this crucial iodinated intermediate is a multi-step process starting from commercially available materials. The sequence builds the pyrazolo[3,4-d]pyrimidine core first, followed by a regioselective iodination.
Protocol: From Allopurinol to 3-Iodo Intermediate
This pathway leverages Allopurinol (1H-Pyrazolo[3,4-d]pyrimidin-4-ol) as a cost-effective and readily available starting material.
Step 1: Chlorination of Allopurinol
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Rationale: Conversion of the 4-hydroxyl group into a chloro group creates a reactive site for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[6]
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Procedure:
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To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Allopurinol (1 equivalent) and phosphorus oxychloride (POCl₃, 10 equivalents).
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Add N,N-diisopropylethylamine (DIPEA, 1.2 equivalents) dropwise at 0 °C.
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Slowly heat the mixture to reflux (approx. 106 °C) and maintain for 6-8 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine .
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Step 2: Amination of the 4-Chloro Intermediate
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Rationale: The chloro group at the 4-position is readily displaced by ammonia to install the required amine functionality. A sealed vessel is used to maintain the concentration of aqueous ammonia at elevated temperatures.[7]
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Procedure:
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Place 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a sealed pressure vessel.
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Add aqueous ammonium hydroxide (28-30%, 20 equivalents).
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Seal the vessel and heat to 100-110 °C for 12-16 hours.
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Cool the vessel to room temperature. Collect the resulting precipitate by filtration.
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Wash the solid with cold water and then diethyl ether. Dry under vacuum to yield 1H-pyrazolo[3,4-d]pyrimidin-4-amine .
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Step 3: Iodination of the Pyrazolopyrimidine Core
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Rationale: The C3 position of the pyrazole ring is electron-rich and susceptible to electrophilic halogenation. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this purpose. The reaction is typically performed in a polar aprotic solvent like DMF.[8]
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Procedure:
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Dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
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Add N-Iodosuccinimide (NIS, 1.1 equivalents) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.
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Upon completion, pour the reaction mixture into water.
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Collect the precipitated solid by filtration.
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Wash the solid thoroughly with water and dry under vacuum to afford 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate A) .
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The Core Reaction: Suzuki-Miyaura Cross-Coupling
This step constitutes the central C-C bond-forming event. The choice of catalyst, base, and solvent is critical for achieving high yield and minimizing side reactions. A protecting group strategy for the phenol is employed to prevent potential complications arising from the free hydroxyl group under basic reaction conditions.
Rationale for Phenol Protection
The acidity of the phenolic proton could potentially interfere with the catalytic cycle or cause solubility issues. A methoxymethyl (MOM) ether is chosen as the protecting group due to its stability under the basic coupling conditions and its straightforward cleavage under mild acidic conditions.
Experimental Protocol: Coupling and Deprotection
| Parameter | Specification | Rationale |
| Aryl Halide | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | High reactivity in oxidative addition. |
| Boronic Acid | (2-(Methoxymethoxy)phenyl)boronic acid | Commercially available protected phenol. |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Robust, versatile, and effective for heteroaryl couplings. |
| Base | Potassium Carbonate (K₂CO₃) | Essential for the transmetalation step; moderate strength avoids side reactions.[9] |
| Solvent System | 1,4-Dioxane / Water (4:1 v/v) | Common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) active catalyst. |
Step 4: Suzuki-Miyaura Coupling Reaction
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In a Schlenk flask, combine 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate A) (1 equivalent), (2-(methoxymethoxy)phenyl)boronic acid (1.5 equivalents), and potassium carbonate (3 equivalents).
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Add the 1,4-dioxane/water solvent mixture.
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Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes. This step is critical to remove dissolved oxygen.
-
Add the Pd(dppf)Cl₂ catalyst (0.05 equivalents) to the degassed mixture under a positive pressure of inert gas.
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Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
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Transfer the filtrate to a separatory funnel, wash with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield 3-(2-(methoxymethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Step 5: Final Deprotection
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Dissolve the purified MOM-protected intermediate (1 equivalent) in methanol.
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Add concentrated hydrochloric acid (HCl, 4 equivalents) dropwise.
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Stir the solution at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS until the starting material is fully consumed.
-
Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The resulting solid can be further purified by recrystallization or a final column chromatography if necessary to yield pure 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol .
Conclusion
This guide details a robust and reproducible synthesis of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol. The strategy relies on the well-established Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. By providing not only the procedural steps but also the underlying scientific rationale, this document equips researchers with the necessary knowledge to successfully execute and troubleshoot the synthesis. The methods described herein are adaptable and provide a solid foundation for the synthesis of other substituted pyrazolo[3,4-d]pyrimidine analogs.
References
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). National Institutes of Health. Available at: [Link]
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Synthesis of pyrazolone-pyrimidine derivatives by using nanoparticles of NaX Zeolite catalysts. (2019). ResearchGate. Available at: [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Available at: [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing. Available at: [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). National Institutes of Health. Available at: [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). RSC Publishing. Available at: [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Available at: [Link]
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Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. (n.d.). National Institutes of Health. Available at: [Link]
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Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). PubMed Central. Available at: [Link]
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